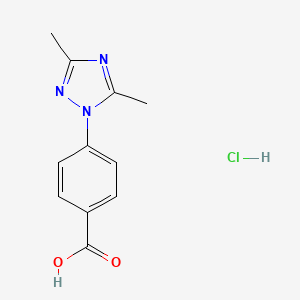

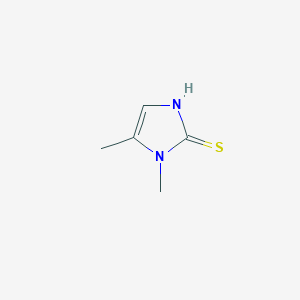

![molecular formula C7H11ClO2S B2368802 bicyclo[3.2.0]heptane-6-sulfonyl chloride, Mixture of diastereomers CAS No. 2138027-71-9](/img/structure/B2368802.png)

bicyclo[3.2.0]heptane-6-sulfonyl chloride, Mixture of diastereomers

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as 3-azabicyclo[3.1.1]heptanes, has been reported in the literature . The study documents an intrinsic property of the bicyclo[3.2.0]heptane core to favor adoption of a boat-like conformation, which is largely unaffected by various substitution patterns .Molecular Structure Analysis

The bicyclo[3.2.0]heptane core is known to favor a boat-like conformation . This property is largely unaffected by various substitution patterns, making it a useful core structure for the design of molecules with spatial and directional fixation of pharmacophoric groups .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of bicyclo[3.2.0]heptane-6-sulfonyl chloride, Mixture of diastereomers:

Synthesis of Complex Organic Molecules

Bicyclo[3.2.0]heptane-6-sulfonyl chloride is often used in the synthesis of complex organic molecules due to its unique structural properties. Its rigid bicyclic framework and reactive sulfonyl chloride group make it a valuable intermediate in the construction of various organic compounds, including natural products and pharmaceuticals .

Photocycloaddition Reactions

This compound is utilized in stereoselective photocycloaddition reactions, which are crucial for the synthesis of optically active cyclobutanes. These reactions are significant in the development of new materials and drugs, as they allow for the precise control of stereochemistry .

Development of Diterpene Derivatives

Bicyclo[3.2.0]heptane-6-sulfonyl chloride plays a role in the synthesis of diterpene derivatives, such as bielschowskysin. The compound’s structure facilitates the construction of highly functionalized bicyclic segments, which are essential in the study and development of bioactive diterpenes .

Medicinal Chemistry

In medicinal chemistry, this compound is used to create novel drug candidates. Its unique bicyclic structure can be incorporated into drug molecules to enhance their stability, bioavailability, and target specificity. This makes it a valuable tool in the design of new therapeutic agents.

Material Science

Bicyclo[3.2.0]heptane-6-sulfonyl chloride is also applied in material science for the development of new polymers and advanced materials. Its reactive sulfonyl chloride group can be used to introduce functional groups into polymer chains, leading to materials with unique properties and applications .

Catalysis

The compound is employed in catalytic processes, particularly in the development of new catalysts for organic reactions. Its structure allows it to act as a ligand or a reactive intermediate in various catalytic cycles, enhancing the efficiency and selectivity of these processes .

Chemical Biology

In chemical biology, bicyclo[3.2.0]heptane-6-sulfonyl chloride is used to study biological systems at the molecular level. It can be incorporated into probes and sensors that interact with specific biomolecules, providing insights into biological processes and pathways.

Environmental Chemistry

This compound is also explored in environmental chemistry for the development of new methods to detect and degrade pollutants. Its reactive nature allows it to be used in the synthesis of compounds that can interact with and break down environmental contaminants .

These applications highlight the versatility and importance of bicyclo[3.2.0]heptane-6-sulfonyl chloride in various fields of scientific research.

Studies towards the synthesis of bielschowskysin Stereoselective Synthesis of Bicyclo[3.1.1]Heptane Derivatives Smolecule Product Information

Future Directions

properties

IUPAC Name |

bicyclo[3.2.0]heptane-6-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2S/c8-11(9,10)7-4-5-2-1-3-6(5)7/h5-7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQOVKRPWVEMSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C2C1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2368723.png)

![Tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate;hydrochloride](/img/structure/B2368724.png)

![3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone](/img/structure/B2368725.png)

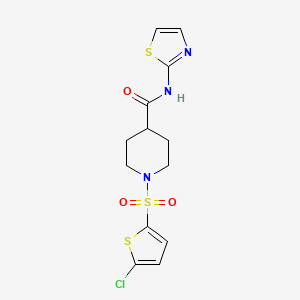

![2-(4-isopropylphenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2368727.png)

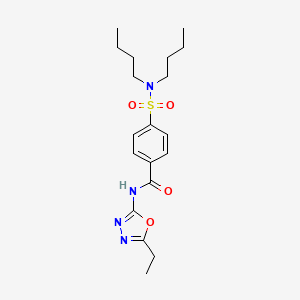

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2368730.png)

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2368735.png)

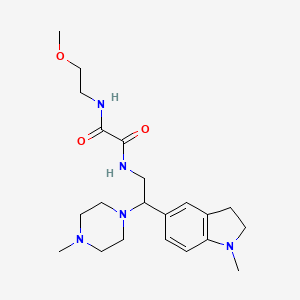

![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2368739.png)